methyl 5-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate
Description
Methyl 5-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3, a phenyl group at position 6, and a sulfanylmethyl-furan-2-carboxylate moiety at position 2. The sulfanyl (–S–) linker between the thienopyrimidine and furan ester enhances structural rigidity and may influence electronic properties, such as electron delocalization or hydrogen-bonding capacity. While direct data on its synthesis or bioactivity are absent in the provided evidence, analogous compounds (e.g., thienopyrimidines, furan carboxylates) suggest applications in drug discovery, particularly in antimicrobial, antioxidant, or enzyme-inhibitory roles .
Properties
IUPAC Name |
methyl 5-[(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-3-23-19(24)18-15(11-17(29-18)13-7-5-4-6-8-13)22-21(23)28-12-14-9-10-16(27-14)20(25)26-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFTIXQVXBVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
Methyl 5-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where thiol groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
Methyl 5-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The compound may also interact with cellular pathways, modulating signal transduction and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it to structurally or functionally related molecules from the evidence:
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Comparative Analysis
Core Heterocyclic Systems The thieno[3,2-d]pyrimidin-4-one core in the target compound distinguishes it from Biginelli-type tetrahydropyrimidines (e.g., ) and thiazolo-pyrimidines (). The fused thiophene-pyrimidine system likely confers greater aromaticity and metabolic stability compared to partially saturated pyrimidines . Oxadiazole-thiazole hybrids () exhibit distinct electronic profiles due to their nitrogen-rich heterocycles, which may enhance binding to metal ions or polar biological targets .
Functional Substituents The sulfanylmethyl-furan-2-carboxylate group in the target compound contrasts with methoxymethyl-furan () and trimethoxybenzylidene () moieties. Sulfur linkages (e.g., –S–) can improve lipophilicity and redox activity compared to ether or ester groups . The phenyl and ethyl groups on the thienopyrimidine core may sterically hinder enzymatic degradation, a feature absent in simpler pyrimidines like those in .
Physicochemical and Bioactive Properties Antioxidant Activity: highlights that furan-containing Biginelli pyrimidines (e.g., compound 3c) exhibit radical scavenging (IC50: 0.6 mg/ml). Crystallographic Stability: Thiazolo-pyrimidines () and tetrahydropyrimidines () form stable monoclinic or hydrogen-bonded crystals. The target compound’s bulkier substituents may reduce crystallinity compared to these analogs .
Synthetic Accessibility The target compound’s synthesis likely requires multi-step heterocyclic coupling (e.g., thienopyrimidine formation followed by sulfanylalkylation), contrasting with simpler Biginelli condensations () or Pd-catalyzed alkylations () used for furan derivatives .
Research Implications and Gaps
- Bioactivity Screening: While and emphasize antioxidant properties in furan-pyrimidine hybrids, the target compound’s thienopyrimidine core warrants evaluation for kinase inhibition or antimicrobial activity, given precedents in sulfur-containing heterocycles .
- Structural Optimization : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) or introducing electron-withdrawing groups on the phenyl ring could enhance metabolic stability or target affinity.
Biological Activity
Methyl 5-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 463.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Properties
Thienopyrimidine derivatives have been widely studied for their antimicrobial activity. In particular, several studies have demonstrated that compounds with similar scaffolds exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives with specific substitutions at the phenyl ring showed IC50 values ranging from 1.46 to 5.74 µM against this parasite .
Anticancer Activity
Research indicates that thienopyrimidine derivatives can inhibit various cancer cell lines. One study highlighted that certain modifications in the thienopyrimidine structure led to enhanced cytotoxicity against human cancer cell lines, including HCT116 and A549, with IC50 values in the micromolar range . The mechanism often involves the inhibition of key kinases involved in cell proliferation.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Targeting specific enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : Interacting with cellular receptors to modulate signaling pathways.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of normal cell cycle progression.
Research Findings and Case Studies
Q & A
Q. What are common synthetic routes for preparing methyl 5-[...]furan-2-carboxylate and its key intermediates?
The synthesis typically involves multi-step reactions, including cyclization of thieno[3,2-d]pyrimidinone cores and thioether bond formation. For example:
- Thieno-pyrimidinone formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
- Thioether linkage : Reaction of a thiol-containing pyrimidinone intermediate with a bromomethyl-furan carboxylate derivative in the presence of a base (e.g., K₂CO₃) .
- Key intermediates : Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydropyrimidine derivatives are common precursors, as seen in analogous syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Essential for confirming molecular geometry. For example, SHELX software is widely used for structure refinement, with R-factors typically <0.1 (e.g., R = 0.065 in related structures) .
- NMR spectroscopy : H and C NMR identify substituents and regiochemistry. Coupling constants in the furan ring (e.g., ~7.5–8.0 ppm for H-3 and H-4) help confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks within 1 ppm error) .
Q. How are common impurities identified during synthesis?
- HPLC-MS : Detects unreacted intermediates or byproducts (e.g., incomplete thioether formation).
- TLC monitoring : Used in stepwise synthesis to isolate intermediates, as described for ethyl 5-(3-fluorophenyl)thiazolo-pyrimidine derivatives .
- Crystallographic disorder analysis : SHELXL refinements resolve electron density ambiguities, as seen in structures with partial occupancy .
Advanced Research Questions
Q. How can regioselectivity challenges in thioether linkage formation be addressed?
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyl groups on furan carboxylates) to direct thiolate attack to the desired position .
- Catalytic control : Use Pd-mediated cross-coupling for selective C–S bond formation, as demonstrated in pyrimidine-thioether syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate ions, improving yield .
Q. What strategies resolve crystallographic challenges like twinning or disorder in this compound?
- Twin refinement in SHELXL : Apply TWIN/BASF commands to model overlapping lattices, particularly for non-merohedral twinning .
- Disorder modeling : Split occupancy refinement for flexible groups (e.g., ethyl or phenyl substituents), guided by hydrogen-bonding patterns .
- Low-temperature data collection : Mitigate thermal motion artifacts, as used in ethyl 3-(4-fluorophenyl)pyrimidine structures (T = 291 K) .
Q. How are discrepancies between spectroscopic and crystallographic data resolved?
- 2D NMR (COSY, NOESY) : Correlate proton-proton proximities to validate spatial arrangements conflicting with X-ray data .
- DFT calculations : Optimize gas-phase and solid-state geometries to identify conformational differences (e.g., furan ring puckering) .
- Powder XRD : Confirm phase purity if single crystals exhibit atypical packing .
Q. What computational methods predict the compound’s reactivity or supramolecular interactions?
- Molecular docking : Screen for binding to biological targets (e.g., kinase enzymes) using AutoDock Vina, parameterizing sulfur-π interactions .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···O or C–H···π interactions) using CrystalExplorer, informed by Etter’s hydrogen-bonding rules .
- MD simulations : Study solvation effects on thioether bond stability in aqueous/DMSO mixtures .
Q. How is the compound’s potential pharmacological activity assessed in vitro?
- Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases, using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to structurally related pyrimidine derivatives .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
